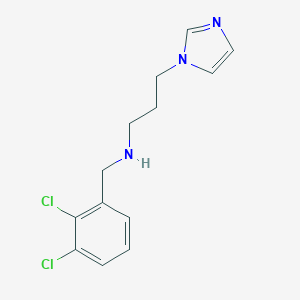![molecular formula C18H11ClFN7O B267901 10-(4-chlorophenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267901.png)
10-(4-chlorophenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-chlorophenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a chemical compound that has shown promising results in scientific research. It is commonly referred to as TMT, and its unique structure has made it a subject of interest in the scientific community.
Mechanism of Action
The mechanism of action of TMT is not fully understood, but it is believed to involve the binding of the compound to specific proteins. TMT has been shown to selectively bind to certain proteins, including tubulin and actin, which are important components of the cytoskeleton. It is believed that TMT's binding to these proteins causes changes in their structure and function, which can lead to alterations in cellular processes.
Biochemical and Physiological Effects
TMT has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that TMT can induce cell death in cancer cells and can inhibit the growth of certain types of bacteria. Additionally, TMT has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using TMT in lab experiments is its ability to selectively bind to certain proteins. This makes it a valuable tool for studying protein-protein interactions and for visualizing the location and activity of specific proteins within cells. However, there are also limitations to using TMT in lab experiments. One of the main limitations is its potential toxicity. TMT has been shown to induce cell death in certain types of cells, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on TMT. One area of interest is its potential use as a fluorescent probe for imaging biological systems. Researchers are exploring ways to modify the structure of TMT to improve its binding to specific proteins and to increase its fluorescence intensity. Additionally, there is interest in exploring the potential therapeutic applications of TMT. Researchers are studying its potential use as an anti-cancer agent and as a treatment for bacterial infections.
Conclusion
In conclusion, 10-(4-chlorophenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, or TMT, is a unique chemical compound that has shown promising results in scientific research. Its ability to selectively bind to certain proteins has made it a valuable tool for studying protein-protein interactions and for visualizing the location and activity of specific proteins within cells. While there are limitations to its use in lab experiments, there are also many future directions for research on TMT, including its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of TMT involves several steps, including the reaction of 4-chlorobenzaldehyde with 2-fluorobenzylamine to form an intermediate product. The intermediate product is then treated with a series of reagents to form TMT. The synthesis method of TMT has been well documented in scientific literature, and researchers have been able to reproduce the compound in a laboratory setting.
Scientific Research Applications
TMT has been studied extensively for its potential use in scientific research. One of the primary areas of interest is its potential as a fluorescent probe for imaging biological systems. TMT has been shown to selectively bind to certain proteins and can be used to visualize their location and activity within cells. Additionally, TMT has been studied for its potential use in drug discovery and as a tool for studying protein-protein interactions.
properties
Product Name |
10-(4-chlorophenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
|---|---|
Molecular Formula |
C18H11ClFN7O |
Molecular Weight |
395.8 g/mol |
IUPAC Name |
10-(4-chlorophenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C18H11ClFN7O/c19-10-7-5-9(6-8-10)14-13-15(17(28)23-22-14)21-18-24-25-26-27(18)16(13)11-3-1-2-4-12(11)20/h1-8,16,25-26H |
InChI Key |
MLOPGHHHNVGNGA-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl)F |
SMILES |
C1=CC=C(C(=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl)F |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B267820.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(diethylamino)ethyl]amine](/img/structure/B267825.png)
![4-{2-[(2-Phenylpropyl)amino]ethyl}benzenesulfonamide](/img/structure/B267831.png)

![3-[(2-Chlorobenzyl)amino]-1-adamantanol](/img/structure/B267835.png)
![3-[(4-Bromobenzyl)amino]-1-adamantanol](/img/structure/B267837.png)
![1-{3-[(Cyclohexylmethyl)amino]propyl}pyrrolidin-2-one](/img/structure/B267839.png)
![1-[3-(Benzylamino)propyl]pyrrolidin-2-one](/img/structure/B267840.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine](/img/structure/B267841.png)
![(2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B267842.png)
![N'-[4-(benzyloxy)benzyl]-N,N-diethylethane-1,2-diamine](/img/structure/B267843.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B267844.png)
![N-{3-[(4-chlorobenzyl)oxy]benzyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B267848.png)